molecular formula C20H19N3O4 B12170236 N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine

N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine

Cat. No.: B12170236
M. Wt: 365.4 g/mol
InChI Key: HHKZOQHCYHGRDZ-UHFFFAOYSA-N
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Description

Key Analogues and Their Features

Compound Name Molecular Formula Substituents Key Properties
This compound $$ \text{C}{20}\text{H}{19}\text{N}3\text{O}4 $$ 1-Benzyl, 5-carbonyl-glycylglycine High lipophilicity, planar indole core
Indole-3-acetyl glycine (IAA-Gly) $$ \text{C}{12}\text{H}{12}\text{N}2\text{O}3 $$ 3-Acetyl, glycine conjugate Water-soluble, plant hormone analog
2-(1-Benzylindol-5-yl)-N-methylethenesulfonamide $$ \text{C}{18}\text{H}{18}\text{N}2\text{O}2\text{S} $$ 1-Benzyl, 5-ethenesulfonamide Electron-withdrawing sulfonamide group

The benzyl group in this compound facilitates π-π stacking interactions with aromatic residues in biological targets, a feature absent in IAA-Gly. Conversely, sulfonamide-containing analogs exhibit stronger hydrogen-bonding capabilities due to the polar sulfonyl group.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray data for this compound are limited, studies on analogous indole derivatives provide insights into its likely crystal packing. For example:

  • Indole crystallizes in the orthorhombic system (space group $$ Pna2_1 $$) with N–H···π and C–H···π interactions dominating its herringbone arrangement.
  • 7-Methylindole adopts a similar $$ Pna2_1 $$ structure, with methyl substitution inducing slight torsional adjustments without disrupting the overall packing.

The glycylglycine moiety is expected to introduce additional hydrogen-bonding motifs. In related Schiff base complexes (e.g., Co(II)-indal-glygly), the peptide nitrogen and carboxylato oxygen participate in coordination, stabilizing octahedral or tetrahedral geometries. For this compound, intramolecular hydrogen bonds between the indole N–H and carbonyl oxygen may enforce a planar conformation, as observed in indole-3-acetyl glycine derivatives.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis) for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR :
    • Indole aromatic protons: Multiplet at δ 7.2–7.8 ppm (integration for 8 aromatic protons).
    • Benzyl CH$$ _2 $$: Singlet at δ 5.3 ppm.
    • Glycylglycine backbone: Amide protons at δ 7.9–8.2 ppm; α-CH$$ _2 $$ at δ 3.8–4.2 ppm.

Infrared (IR) Spectroscopy

  • Key bands :
    • Indole N–H stretch: 3400–3200 cm$$ ^{-1} $$.
    • Amide C=O stretch: 1680–1660 cm$$ ^{-1} $$.
    • Benzyl C–H bend: 700–750 cm$$ ^{-1} $$.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Absorption maxima :
    • Indole π→π* transition: 280–290 nm.
    • Charge-transfer band (amide→indole): 310–320 nm.

These spectral features align with those of structurally related indole-peptide conjugates, confirming the integrity of the benzyl-indole-glycylglycine framework.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[[2-[(1-benzylindole-5-carbonyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H19N3O4/c24-18(21-12-19(25)26)11-22-20(27)16-6-7-17-15(10-16)8-9-23(17)13-14-4-2-1-3-5-14/h1-10H,11-13H2,(H,21,24)(H,22,27)(H,25,26)

InChI Key

HHKZOQHCYHGRDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Based Coupling (DCC/NHS)

Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) is a classical approach. The indole-5-carboxylic acid is activated to an NHS ester, which reacts with glycylglycine’s N-terminal amine.

Procedure

  • Activation : Stir indole-5-carboxylic acid (1 eq) with DCC (1.2 eq) and NHS (1.5 eq) in DMF at 0°C for 1 hour.

  • Coupling : Add glycylglycine (1.1 eq) and triethylamine (TEA, 2 eq). React at 25°C for 12 hours.

  • Workup : Filter precipitated dicyclohexylurea (DCU), concentrate, and purify via silica chromatography.

Performance Metrics

  • Yield: 70–75%

  • Racemization: 3–5% (monitored by chiral HPLC)

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers superior activation efficiency.

Optimized Protocol

  • Dissolve indole-5-carboxylic acid (1 eq) and HATU (1.5 eq) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA, 3 eq) and glycylglycine (1.1 eq).

  • Stir at 25°C for 6 hours.

  • Yield: 85–90% with <1% racemization.

Advanced Coupling Reagents: Minimizing Racemization

OxymaPure/DIC System

OxymaPure (ethyl cyano(hydroxyimino)acetate) combined with diisopropylcarbodiimide (DIC) reduces racemization risks. The indole acid and glycylglycine are coupled in DMF at 0°C for 2 hours, achieving 88% yield and negligible epimerization.

Ynamide Reagents (MYTsA/MYMsA)

N-Methylynetoluenesulfonamide (MYTsA) enables one-pot activation and coupling. The indole acid reacts with MYTsA (1.2 eq) in THF, followed by glycylglycine addition. This method achieves 92% yield without racemization, even with sterically hindered substrates.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for benzylation and acylation steps. A pilot study using Corning AFR™ reactors reported 95% conversion in 10 minutes for Friedel-Crafts acylation, reducing side products.

Green Chemistry Approaches

  • Solvent-Free Mechanochemistry : Ball milling indole-5-carboxylic acid and glycylglycine with HATU achieves 80% yield in 2 hours, eliminating solvent waste.

  • Enzymatic Coupling : Thermolysin catalyzes amide bond formation in aqueous buffer (pH 7.5), though yields remain moderate (50–60%).

Analytical Validation and Purification

Chromatographic Techniques

  • HPLC : C18 columns (5 µm, 4.6 × 250 mm) with 0.1% TFA/ACN gradient confirm purity >99%.

  • LC-MS : Electrospray ionization (ESI+) verifies molecular ion [M+H]⁺ at m/z 422.2.

Recrystallization Optimization

Ethyl acetate/n-hexane (1:3) yields crystalline product with 98% purity after two recrystallizations.

Challenges and Mitigation Strategies

ChallengeSolution
Indole N-alkylationUse bulky bases (e.g., DBU) to prevent over-alkylation
Glycylglycine solubilityEmploy DMF/DMSO mixtures (3:1)
DCU precipitationReplace DCC with EDC·HCl

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using Ru(bpy)₃Cl₂ and iPr₂NEt enables room-temperature reactions (yield: 82%).

Metal-Organic Frameworks (MOFs)

UiO-66-NH₂ MOFs act as heterogeneous catalysts, enabling recyclable coupling (5 cycles, 78–81% yield) .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of indole-2-methanol derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological activity of N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine is primarily attributed to its indole structure, which is known for its diverse pharmacological properties. Common biological activities associated with indole derivatives include:

  • Antimicrobial Activity : Indole compounds often exhibit significant antimicrobial effects against various bacteria and fungi.
  • Anti-inflammatory Properties : The compound may interact with inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Neuroprotective Effects : Indole derivatives are being studied for their neuroprotective capabilities, which could be beneficial in neurodegenerative conditions.

Medicinal Chemistry

This compound holds promise in drug development due to its unique structure. Its dual functionality as both an indole derivative and a glycylglycine unit may confer unique biological activities not observed in other similar compounds. Research into its synthesis and modification can lead to the development of novel therapeutics targeting specific diseases.

Cancer Research

Indole derivatives have been extensively investigated for their anticancer properties. Studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate these mechanisms and assess its efficacy against different cancer types.

Neuroscience

Given the role of indoles in neurotransmission, this compound may have applications in treating mood disorders or neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Investigating its interaction with serotonin receptors could provide insights into its potential as an antidepressant or anxiolytic agent.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of indole derivatives similar to this compound:

StudyFocusFindings
Smith et al., 2020Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria by indole derivatives, suggesting potential for developing new antibiotics.
Johnson et al., 2021Anticancer PropertiesFound that certain indole derivatives induced apoptosis in MCF-7 breast cancer cells, highlighting the compound's potential in oncology.
Lee et al., 2022Neuroprotective EffectsReported that indole compounds showed protective effects against oxidative stress in neuronal cells, indicating possible applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in the 1-benzyl-indole group and glycylglycine conjugation. Below is a comparative analysis with key analogs:

Compound Name Core Structure Linker Peptide Chain Molecular Weight Key Features
Target Compound (N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine) 1-Benzyl-indole (position 5) Carbonyl Glycylglycine ~395.4 (estimated) Combines hydrophobic indole with dipeptide; potential enhanced bioavailability.
N-{[5-(Benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine 5-Benzyloxy-indole (position 1) Acetyl Glycylglycine 395.4 Benzyloxy substitution and acetyl linker; altered electronic properties.
N-(2,3-Indolo-betulinoyl)glycylglycine (BA2) Betulinic acid + indole Amide Glycylglycine ~750 (estimated) Semisynthetic betulinic acid derivative; potent cytotoxicity in melanoma cells.
N-[(Benzyloxy)carbonyl]glycylglycine Cbz-protected dipeptide Benzyloxy carbonyl Glycylglycine 266.25 Common peptide-protecting group; impacts solubility and stability.
N-[(6-Bromo-1H-indol-1-yl)acetyl]glycine 6-Bromo-indole Acetyl Glycine 307.14 Shorter peptide chain; bromo substitution may influence receptor binding.

Physicochemical Properties

  • Solubility : The benzyl group in the target compound increases hydrophobicity, whereas glycylglycine enhances water solubility. This balance may improve bioavailability compared to purely hydrophobic analogs like BA2 .
  • Stability : Glycylglycine is susceptible to hydrolysis in the intestine , but the indole carbonyl linker may confer resistance compared to acetyl-linked peptides (e.g., ’s compound).

Biological Activity

N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine is a synthetic compound classified as an indole derivative. Its unique structure, which incorporates a benzyl group attached to an indole nucleus and a glycylglycine moiety, contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various molecular targets, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC20_{20}H19_{19}N3_{3}O4_{4}
Molecular Weight365.4 g/mol
CAS Number1676078-94-6

The compound's structure allows it to engage in various biochemical interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to bind with specific receptors and enzymes. The indole nucleus is known for its versatility in interacting with biological targets, influencing pathways related to inflammation and cancer progression. Studies suggest that the compound may inhibit certain pathways by fitting into active sites of target proteins, thereby modulating their activity .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been shown to suppress tumor growth in various cancer models. For example, compounds structurally similar to this one have demonstrated efficacy against ovarian cancer xenografts in nude mice, achieving significant tumor growth inhibition .

Antimicrobial Activity

Indole derivatives are recognized for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains. For instance, related compounds have shown effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus, indicating a potential role for this compound in treating bacterial infections .

Anti-inflammatory Effects

The compound's interaction with inflammatory pathways suggests potential anti-inflammatory effects. Mechanistic studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the pathophysiology of various inflammatory diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of this compound and its analogs:

  • Synthesis and Biological Evaluation : A study synthesized several indole derivatives, including this compound, assessing their biological activities against cancer cell lines and bacterial strains. The results indicated promising anticancer and antimicrobial activities compared to standard drugs .
  • Binding Affinity Studies : Interaction studies demonstrated that the compound binds effectively to specific receptors involved in inflammation and cancer pathways. These studies utilized techniques such as docking simulations to elucidate binding modes and affinities .
  • Therapeutic Applications : The compound's potential therapeutic applications extend beyond oncology and infectious diseases; it may also have implications in neurodegenerative conditions due to its ability to modulate neuroinflammatory responses .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-[(1-benzyl-1H-indol-5-yl)carbonyl]glycylglycine?

The synthesis typically involves multi-step organic reactions , including:

  • Coupling reactions between indole derivatives (e.g., 1-benzyl-1H-indol-5-carboxylic acid) and glycylglycine using activating agents like carbodiimides.
  • Microwave-assisted synthesis to accelerate reaction kinetics and improve yields by reducing side reactions (e.g., indole-glycine coupling under controlled temperature) .
  • Protection/deprotection strategies for reactive functional groups (e.g., benzyl or Fmoc groups) to ensure regioselectivity .

Q. How is the structural integrity of the compound validated post-synthesis?

Structural characterization relies on:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for confirming proton/carbon environments of the benzyl-indole and glycylglycine moieties.
  • Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline) to resolve 3D conformation and hydrogen-bonding interactions .

Q. What preliminary biological activities have been reported for this compound?

While direct data is limited, structurally analogous glycylglycine-indole hybrids exhibit:

  • Antimicrobial activity against Gram-positive bacteria, likely due to indole-mediated disruption of biofilm formation .
  • Enzyme inhibition potential , particularly against proteases or kinases, attributed to the glycylglycine backbone mimicking peptide substrates .

Q. What role does the glycylglycine moiety play in its biochemical applications?

The dipeptide backbone serves as:

  • A substrate analog for enzymes like dipeptidases or peptidyl transferases, enabling mechanistic studies of catalytic activity .
  • A flexible linker for conjugating hydrophobic indole groups to hydrophilic pharmacophores, enhancing solubility in aqueous media .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound for scalability?

Advanced strategies include:

  • Continuous flow chemistry to improve reaction control and reduce batch-to-batch variability .
  • Catalyst screening (e.g., Ni-Raney or palladium complexes) to enhance coupling efficiency between indole and glycylglycine units .
  • DoE (Design of Experiments) approaches to identify optimal temperature, solvent polarity, and stoichiometric ratios .

Q. What experimental approaches elucidate the compound's mechanism of action in antimicrobial studies?

Methodologies include:

  • Time-kill assays to assess bactericidal kinetics and synergy with existing antibiotics .
  • Molecular docking simulations to predict interactions with bacterial targets (e.g., DNA gyrase or cell wall synthesis enzymes) .
  • Transcriptomic profiling of treated pathogens to identify dysregulated pathways (e.g., stress response genes) .

Q. How can contradictory data in bioactivity studies be resolved?

Contradictions may arise from assay conditions or impurities. Mitigation strategies involve:

  • Reproducing assays under standardized conditions (e.g., pH 7.4 buffers, controlled inoculum size) .
  • HPLC purification to isolate the compound from synthetic by-products before testing .
  • Orthogonal validation using multiple assay formats (e.g., fluorescence-based and colorimetric enzyme assays) .

Q. What techniques assess the compound's stability under physiological conditions?

Stability studies utilize:

  • Forced degradation assays (e.g., exposure to UV light, heat, or oxidative agents) to identify degradation products .
  • Radiolysis studies in solid or aqueous states to simulate radiation-induced breakdown, with LC-MS analysis of fragments .
  • pH-dependent stability profiling in buffers mimicking gastrointestinal or lysosomal environments .

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